N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide
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Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[3,4-d]pyrimidine core, with a tert-butyl group, a 4-oxo group, and a 3,4-difluorobenzamide group attached .Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel pyrazolopyrimidine derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds, including tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, play significant roles in the synthesis of mTOR-targeted PROTAC molecules, indicating their relevance in targeted cancer therapy and inflammation control (Rahmouni et al., 2016).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to pyrazolopyrimidine, have been investigated for their antitumor activity. These studies indicate that certain derivatives show promising activity against a panel of cell lines, highlighting the potential of pyrazolopyrimidine-related compounds in developing new anticancer drugs (Maftei et al., 2016).
Antimicrobial Activity
The antimicrobial potential of pyrazolopyrimidine derivatives has been explored, with some compounds demonstrating moderate to outstanding activity against various bacteria and fungi. This indicates the compound's potential utility in developing new antimicrobial agents (El-sayed et al., 2017).
Enzymatic Activity Enhancement
Pyrazolopyrimidinyl keto-esters and their derivatives have shown to increase the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests potential applications in biotechnology, particularly in the enhancement of enzymatic reactions for industrial processes (Abd & Awas, 2008).
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-16(2,3)23-13-10(7-20-23)15(25)22(8-19-13)21-14(24)9-4-5-11(17)12(18)6-9/h4-8H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQVGOCVFITGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide |
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